
3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide” is an organic compound that contains several functional groups including a thiophene ring, a tetrahydropyran ring, and an amide group . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
A significant application of compounds related to 3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide lies within the realm of organic synthesis. These compounds serve as intermediates in various chemical reactions, including the synthesis of heterocyclic compounds, which are pivotal in the development of new materials and potentially active pharmaceutical ingredients. For example, the use of diphenylphosphinite ionic liquids as reagents and solvents for selective bromination and thiocyanation of alcohols and ethers demonstrates the versatility of related compounds in facilitating chemical transformations (Iranpoor, Firouzabadi, & Azadi, 2006).
Materials Science and Photonic Applications
In materials science, derivatives of the mentioned compound have been explored for their potential in optoelectronic applications. Compounds with thiophene units have been studied for their blue and green emissive properties, which are essential for the development of optoelectronic devices. These materials exhibit significant potential for applications in light-emitting diodes and other photonic devices, showcasing the utility of such compounds in advancing materials science (Ramkumar & Kannan, 2015).
Potential Biomedical Applications
While the requirement excludes direct discussion on drug use and side effects, it's worth noting that the chemical framework of 3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide and its derivatives might offer a scaffold for the development of compounds with biomedical applications. Research in this area often explores the synthesis of novel heterocyclic compounds with potential anti-inflammatory, antimicrobial, and antioxidant properties, indicating the broader applicability of these chemical structures in designing new therapeutic agents (Bandgar et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-diphenyl-N-(4-thiophen-2-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c26-23(25-24(13-15-27-16-14-24)22-12-7-17-28-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17,21H,13-16,18H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXKTKGVCHGWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

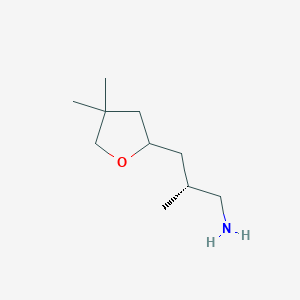

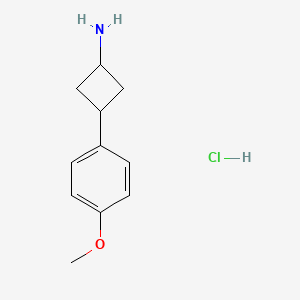

![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)
![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)
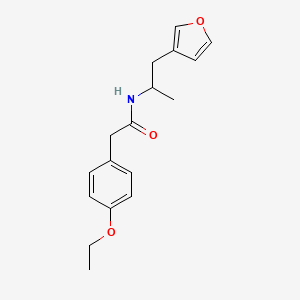

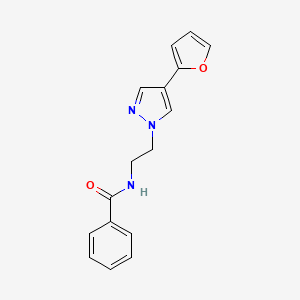
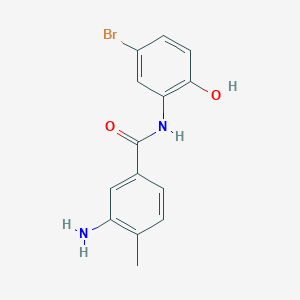
![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)
![N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2461130.png)
![2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2461132.png)